2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
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Description
2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a chemical compound with the molecular formula C12H13N3O . It is also known by several synonyms, including 103026-02-4 , 2-amino-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile , and 2-amino-1-[(furan-2-yl)methyl]-4,5-dimethylpyrrole-3-carbonitrile . The compound’s molecular weight is approximately 215.25 g/mol .
Molecular Structure Analysis
The molecular structure of 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile consists of a pyrrole ring with substituents. The furan-2-ylmethyl group is attached to one of the nitrogen atoms, and the compound contains a cyano (carbonitrile) functional group. The 2D and 3D structures can be visualized using computational tools .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis Techniques and Characterization
Researchers have developed methods for synthesizing derivatives of pyrrole and furan, including compounds similar to 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile, exploring their structural properties and potential applications. For instance, Martins et al. (2009) described the acid-promoted cyclization of malononitriles, leading to the synthesis of pyrrole and furan derivatives. This study highlighted the efficiency of microwave-assisted synthesis over classical thermal heating, providing a pathway for synthesizing carbonitrile derivatives with higher yields and shorter reaction times (Martins et al., 2009). Additionally, Khashi et al. (2015) reported on the DMAP catalyzed synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, starting from a similar pyrrole-3-carbonitrile compound, which highlights the versatility of pyrrole-3-carbonitriles in synthesizing complex heterocyclic systems (Khashi et al., 2015).
Electronic and Optical Applications
Farbodnia et al. (2021) explored the electronic transport properties of a diarylethene derivative, including 2-amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile, demonstrating its potential as an optical molecular switch. This work emphasizes the compound's ability to change conductivity states upon exposure to ultraviolet radiation or visible light, highlighting its applications in electronic devices and sensors (Farbodnia et al., 2021).
Antibacterial Evaluation
Vazirimehr et al. (2017) investigated the antibacterial activity of novel heterocycles containing hexahydroquinoline and pyrrole moieties synthesized from a related pyrrole-3-carbonitrile compound. This study provides insight into the potential antibacterial applications of these novel compounds, suggesting their utility in developing new antimicrobial agents (Vazirimehr et al., 2017).
Photochemical Applications
Guizzardi et al. (2000) discussed the photochemical preparation of 2-dimethylaminophenyl heterocycles, demonstrating the reactivity of furan and pyrrole derivatives under light-induced conditions. This research points to the potential use of similar compounds in photochemical syntheses, leveraging light to facilitate chemical transformations (Guizzardi et al., 2000).
properties
IUPAC Name |
2-amino-1-(furan-2-ylmethyl)-4,5-dimethylpyrrole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-9(2)15(12(14)11(8)6-13)7-10-4-3-5-16-10/h3-5H,7,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPIRBHUVULZRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)CC2=CC=CO2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406989 |
Source
|
Record name | 2-Amino-1-[(furan-2-yl)methyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |
CAS RN |
103026-02-4 |
Source
|
Record name | 2-Amino-1-[(furan-2-yl)methyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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